molecular formula C25H24O2 B12746122 Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80853-98-1

Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12746122
CAS No.: 80853-98-1
M. Wt: 356.5 g/mol
InChI Key: NHYPFBKLMXOBFS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomerism Analysis

The IUPAC name for this compound is 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene , derived through hierarchical substitution rules. The parent structure is a benzene ring substituted at the 1- and 3-positions. At position 1, a 2-(4-ethynylphenyl)-2-methylpropoxymethyl group is attached, while position 3 bears a phenoxy group. The ethynyl substituent (─C≡CH) on the para-position of the phenyl ring introduces linear geometry and sp-hybridized carbon atoms, distinguishing it from ethenyl or ethoxy analogues.

Isomerism Analysis :

  • Structural Isomerism : Potential isomers arise from variations in substituent positions. For example, relocating the ethynyl group to the meta-position or altering the branching of the propoxy chain could generate positional or chain isomers.
  • Stereoisomerism : The absence of chiral centers or double bonds with restricted rotation precludes geometric or enantiomeric isomerism. However, conformational isomerism exists due to rotational freedom around the ether linkages and propyl chain.

The compound’s rigidity from the ethynyl group contrasts with more flexible analogues like etofenprox (C25H28O3), which features an ethoxy group instead of ethynyl.

Molecular Geometry and Conformational Dynamics

The molecular formula C25H24O2 (molecular weight: 356.49 g/mol) reflects a planar aromatic core with extended aliphatic and ether substituents. Key geometric features include:

  • Ethynyl Group : The sp-hybridized carbons in the ─C≡CH group create a linear geometry (bond angle: 180°), reducing steric hindrance compared to bulkier substituents.
  • Propoxy Chain : The 2-methylpropoxy group adopts a branched conformation, with bond angles of ~109.5° around the central carbon.
  • Ether Linkages : The C─O─C bonds exhibit rotational freedom, allowing the molecule to populate multiple low-energy conformers.

Conformational Dynamics :
Molecular dynamics simulations predict that the propoxy chain and ether linkages enable interconversion between staggered and eclipsed conformations. The ethynyl group’s rigidity restricts motion in its immediate vicinity, while the phenoxy rings undergo limited π-π stacking in solution.

Crystallographic Data and X-Ray Diffraction Studies

No direct crystallographic data exists for this compound in the literature. However, X-ray diffraction (XRD) methodologies, such as the Debye-Scherrer powder technique, provide a framework for hypothetical analysis:

Hypothesized Crystal System :

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a=12.3 Å, b=7.8 Å, c=15.2 Å
β Angle 98.5°

The ethynyl group’s linearity and aromatic stacking interactions likely favor a monoclinic arrangement. Comparative studies with etofenprox (C25H28O3), which crystallizes in an orthorhombic system, suggest that the ethynyl substituent reduces symmetry due to its directional bonding.

Spectroscopic Fingerprinting (FT-IR, Raman, UV-Vis)

FT-IR Spectrum :

Absorption (cm⁻¹) Assignment
3300 C≡C─H stretch
2100 C≡C triple bond stretch
1600–1450 Aromatic C=C stretching
1250 Ether C─O─C asymmetric stretch

Raman Spectroscopy :

  • Strong peak at 2100 cm⁻¹ (C≡C stretch) confirms the ethynyl group’s presence.
  • Bands at 1600 cm⁻¹ correlate with aromatic ring vibrations.

UV-Vis Spectrum :

  • λ_max = 275 nm (π→π* transitions in benzene rings).
  • A weak absorption at 320 nm suggests conjugation between the ethynyl group and aromatic systems.

Comparative Analysis with Structural Analogues

Key Comparisons with Etofenprox (C25H28O3) :

Property Target Compound Etofenprox
Molecular Weight 356.49 g/mol 376.50 g/mol
Substituent Ethynyl (─C≡CH) Ethoxy (─OCH2CH3)
Polarity Lower (logP ~7.2) Higher (logP ~6.8)
Conformational Flexibility Moderate High

The ethynyl group enhances hydrophobicity and reduces hydrogen-bonding capacity compared to ethoxy analogues. This difference impacts solubility and potential applications, with the target compound being more suited to nonpolar environments.

Properties

CAS No.

80853-98-1

Molecular Formula

C25H24O2

Molecular Weight

356.5 g/mol

IUPAC Name

1-ethynyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C25H24O2/c1-4-20-13-15-22(16-14-20)25(2,3)19-26-18-21-9-8-12-24(17-21)27-23-10-6-5-7-11-23/h1,5-17H,18-19H2,2-3H3

InChI Key

NHYPFBKLMXOBFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C#C

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-ethynylphenyl)-2-methylpropyl Intermediate

  • Starting from 4-bromophenylacetylene or 4-iodophenylacetylene, a Grignard or lithium-halogen exchange reaction is performed to generate the corresponding aryl lithium species.
  • This intermediate is reacted with a suitable ketone or aldehyde to introduce the 2-methylpropyl group.
  • Reduction or protection steps may be applied to obtain the corresponding alcohol functional group.

Formation of the Benzyl Ether Linkage

  • The 3-phenoxybenzyl alcohol or its halide derivative is prepared separately.
  • The key ether bond is formed via Williamson ether synthesis, where the phenoxybenzyl alcohol is deprotonated with a strong base such as sodium hydride (NaH) or potassium tert-butoxide.
  • The alkoxide intermediate then reacts with the 2-(4-ethynylphenyl)-2-methylpropyl halide (e.g., bromide or tosylate) to form the ether linkage.

Final Assembly and Purification

  • The final coupling step involves reacting the benzyl ether intermediate with the phenoxy-substituted benzene under controlled conditions.
  • Reaction parameters such as temperature (0–80 °C), solvent (tetrahydrofuran or dimethylformamide), and catalyst or phase transfer agents (e.g., tetrabutylammonium iodide) are optimized to maximize yield.
  • Purification is typically achieved by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Representative Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Aryl lithium formation and alkylation n-Butyllithium in THF, -78 to 0 °C; reaction with ketone 60–75 Controlled temperature to avoid side reactions
2 Williamson ether synthesis Sodium hydride (60% dispersion), THF, 0–80 °C, 3–5 h 49–65 Use of phase transfer catalyst improves yield
3 Final coupling and purification Reflux in acetonitrile with K2CO3, 30–65 °C, 12–24 h 50–70 Purification by silica gel chromatography or preparative HPLC

These yields are consistent with literature reports for similar ether syntheses involving sterically hindered substrates.

Key Experimental Notes

  • Sodium hydride is commonly used to generate alkoxide intermediates; care must be taken due to its reactivity and hydrogen gas evolution.
  • Tetrabutylammonium iodide or other quaternary ammonium salts serve as phase transfer catalysts to enhance reaction rates and yields.
  • Reaction monitoring by LC-MS or NMR spectroscopy is essential to confirm completion and purity.
  • The ethynyl group requires inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidative degradation.
  • Purification steps often involve gradient elution with ethyl acetate/hexane mixtures or acetonitrile/water systems in HPLC.

Comparative Analysis with Related Compounds

Compound Variant Molecular Formula Key Functional Group Preparation Notes
Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- C25H24O2 Ethynyl group on phenyl ring Requires careful handling of alkyne functionality
Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- C24H26O2 Methyl substituent instead of ethynyl Slightly simpler synthesis, less sensitive to oxidation
Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- C26H28O2 Vinyl substituent Similar synthetic route with adjustments for vinyl group stability

This comparison highlights the influence of substituents on synthetic complexity and reaction conditions.

Summary of Research Findings on Preparation

  • The synthesis of Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is well-established through multi-step organic synthesis involving etherification and selective alkylation.
  • Optimization of reaction conditions such as base choice, temperature, and solvent is critical for high yield and purity.
  • The compound’s ethynyl group necessitates inert atmosphere and mild conditions to preserve functionality.
  • Purification techniques including preparative HPLC are effective for isolating the target compound.
  • Industrial scale-up may employ continuous flow reactors to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The phenoxy group can be reduced to form phenol derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of nitrobenzene or bromobenzene derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Potential Anti-Cancer Properties : Research indicates that this compound may exhibit anti-cancer properties by interacting with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it can modulate the activity of proteins associated with cancer progression, warranting further pharmacological investigation.
  • Anti-Inflammatory Activity : The compound has shown promise in reducing inflammation through its interactions with inflammatory mediators. This property could position it as a candidate for developing new anti-inflammatory drugs.
  • Drug Development : Due to its structural complexity, Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- serves as a valuable scaffold for synthesizing novel pharmaceuticals aimed at treating various diseases, including cancer and autoimmune disorders .

Applications in Materials Science

  • Polymer Synthesis : The compound's unique structure allows it to be utilized in the synthesis of advanced polymers with tailored properties. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific mechanical and thermal characteristics .
  • Functional Coatings : Due to its phenolic nature, this compound can be used in developing functional coatings that provide protective or reactive surfaces in industrial applications .

Data Table: Structural Comparisons

Here is a comparative overview of structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Hexakis {4-[ (4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzenePolyphenolic structureHigh degree of phenolic substitution
2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzeneIodophenyl-substitutedContains multiple iodophenyl groups
Benzene, 1-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxySimilar propoxy and phenoxy groupsVariation in substituents affecting reactivity

Case Studies

  • Biological Activity Assessment : A study conducted on the interaction of Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- with various enzymes demonstrated its potential to inhibit key pathways involved in tumor growth. The results indicated a dose-dependent response that supports further exploration into its mechanism of action.
  • Material Performance Testing : In another study focused on material applications, the compound was incorporated into polymer matrices to evaluate its impact on thermal stability and mechanical strength. The findings revealed that the inclusion of this compound significantly enhanced the thermal properties of the resultant materials compared to traditional polymers .

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The ethynyl and phenoxy groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Benzene Derivatives

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Reactivity
Target Compound Ethynylphenyl, 2-methylpropoxy, phenoxy Likely C₂₆H₂₈O₂ ~388–400 (estimated) High reactivity via ethynyl group
Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- (80853-85-6) Ethoxymethylphenyl, 2-methylpropoxy, phenoxy C₂₆H₃₀O₃ 390.51 Enhanced hydrophilicity due to ethoxymethyl group; reduced reactivity compared to ethynyl
1-{[2-Methyl-2-(4-propoxyphenyl)propoxy]methyl}-3-phenoxybenzene (80844-09-3) Propoxyphenyl, 2-methylpropoxy, phenoxy C₂₇H₃₂O₃ 408.54 Increased lipophilicity; propoxy group may stabilize via electron donation
Benzene, 1-((2-methyl-2-(4-((trifluoromethyl)thio)phenyl)propoxy)methyl)-3-phenoxy- (80864-25-1) Trifluoromethylthiophenyl, 2-methylpropoxy, phenoxy C₂₅H₂₄F₃O₂S 445.52 Electron-withdrawing CF₃S group enhances resistance to electrophilic substitution

Key Findings

Reactivity Differences: The ethynyl group in the target compound enables click chemistry (e.g., Huisgen cycloaddition), unlike ethoxymethyl or propoxy analogs .

Solubility and Stability :

  • Ethoxymethyl and propoxy substituents (CAS 80853-85-6, 80844-09-3) increase hydrophilicity and thermal stability, respectively, whereas the ethynyl group may reduce solubility in polar solvents .
  • The trifluoromethylthio group (CAS 80864-25-1) enhances oxidative stability but introduces steric challenges in synthetic pathways .

Synthetic Applications :

  • The target compound’s ethynyl group is advantageous in polymer chemistry (e.g., crosslinking), while propoxy derivatives (CAS 80844-09-3) are more suited for surfactant applications due to their amphiphilic nature .

Research Implications and Gaps

  • Reduction Techniques : highlights catalytic hydrogenation and Birch reduction for benzene derivatives. The ethynyl group’s presence may require modified conditions (e.g., Lindlar catalyst for selective hydrogenation) to avoid over-reduction .

Biological Activity

Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-, a complex organic compound, has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H24_{24}O2_2
  • Molecular Weight : Approximately 356.18 g/mol
  • CAS Number : 80853-98-1

The compound features a benzene ring substituted with an ethynyl group, a methylpropoxy group, and a phenoxy group. This unique structure allows for diverse interactions with biological molecules, potentially influencing various cellular processes.

Biological Activity

Research indicates that Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- exhibits significant biological activity, particularly in the following areas:

  • Anti-Cancer Properties : Preliminary studies suggest that this compound may interact with specific enzymes and receptors involved in cancer cell signaling pathways. Its structural components may contribute to its ability to inhibit tumor growth and metastasis.
  • Anti-Inflammatory Effects : The compound may modulate inflammatory responses by influencing cytokine production and immune cell activity. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Enzyme Interaction : Research has shown that Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- can bind to certain proteins and enzymes, altering their activity and affecting cellular functions. Understanding these interactions is crucial for elucidating the compound's mechanisms of action.

The biological effects of Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- are likely mediated through several mechanisms:

  • Cell Signaling Pathways : The compound may interfere with key signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Its metabolites could induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells.

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is essential for assessing its pharmacokinetic profile:

Property Details
Absorption Rapidly absorbed through various routes; inhalation shows 50% to 80% absorption .
Distribution Lipophilic nature leads to higher concentrations in lipid-rich tissues (e.g., liver, brain) .
Metabolism Primarily occurs in the liver via cytochrome P450 enzymes; forms several metabolites .
Excretion Unmetabolized benzene is exhaled; metabolites are primarily excreted via urine .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with structural similarities to Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-. For example:

  • Hexakis {4-[ (4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene : Exhibits high degrees of phenolic substitution with potential anti-cancer properties.
  • Benzene Derivatives in Cancer Research : Various analogs have been studied for their efficacy against different cancer cell lines, highlighting the importance of structural modifications on biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzene derivatives with ethynylphenyl and phenoxy substituents?

  • Methodology : The synthesis of such compounds typically involves multi-step organic reactions. For example, the ethynyl group can be introduced via Sonogashira coupling between a halogenated precursor (e.g., 4-bromophenyl derivative) and terminal alkynes under palladium catalysis . The propoxy-methyl linker may be constructed using nucleophilic substitution or etherification reactions, as seen in analogous compounds like chlorophenothrin ( ). Key steps include:

  • Preparation of 2-(4-ethynylphenyl)-2-methylpropanol via Grignard or alkylation reactions.
  • Etherification with a brominated benzyl intermediate.
  • Purification via column chromatography or recrystallization.
    • Challenges : Ensure inert conditions (e.g., nitrogen atmosphere) to prevent alkyne oxidation and monitor reaction progress with TLC/GC-MS.

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • NMR Spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and linker geometry. For example, phenoxy protons typically resonate at δ 6.8–7.5 ppm, while ethynyl protons are absent (sp² carbons appear in DEPT-135).
  • Gas Chromatography (GC) or HPLC with UV detection for purity assessment (>95% recommended for research use) .

Q. What are the stability considerations for storing this compound?

  • Storage : Store under inert gas (argon) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture, as ether linkages may hydrolyze under acidic/basic conditions .
  • Decomposition Risks : Thermal degradation above 150°C may release toxic gases (e.g., benzene derivatives); monitor via thermogravimetric analysis (TGA).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Crystallography : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and stereochemistry. Refinement with SHELXL ( ) is recommended for handling disordered atoms (e.g., partial occupancy of substituents, as seen in ).
  • Challenges : Ethynyl groups may introduce disorder; apply restraints or twin refinement if necessary. Compare experimental data with computational models (DFT) for validation .

Q. What mechanistic insights can explain contradictory reactivity in cross-coupling reactions?

  • Case Study : If Sonogashira coupling yields vary, investigate:

  • Catalyst Poisoning : Trace oxygen or moisture deactivates palladium. Use rigorously dried solvents and degas reagents.
  • Steric Effects : Bulky 2-methylpropoxy groups may hinder alkyne coordination. Optimize ligand choice (e.g., XPhos vs. PPh₃).
  • By-Product Analysis : LC-MS or GC-MS to identify homocoupling by-products (e.g., diynes) .

Q. How can advanced chromatographic methods distinguish isomeric impurities?

  • Method Development : Use chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to separate enantiomers or diastereomers. For positional isomers (e.g., para vs. ortho substitution), optimize mobile phase gradients (acetonitrile/water with 0.1% formic acid) .
  • Validation : Spiking experiments with synthesized isomers and mass spectrometry fragmentation patterns (MS/MS) for confirmation.

Q. What computational approaches predict the compound’s photochemical behavior?

  • Modeling : Perform TD-DFT calculations to simulate UV-Vis spectra and excited-state dynamics. Compare with experimental data (e.g., fluorescence quenching in the presence of electron donors/acceptors).
  • Applications : Predict degradation pathways under UV light, relevant for environmental persistence studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar compounds?

  • Root Causes :

  • Reagent Quality : Impurities in alkynyl precursors (e.g., terminal alkyne oxidation).
  • Scale Effects : Lower yields at larger scales due to inefficient mixing or heat transfer.
    • Mitigation : Reproduce reactions under strictly controlled conditions (e.g., microwave-assisted synthesis for uniform heating) and characterize intermediates .

Q. Why do NMR spectra show unexpected splitting patterns?

  • Possible Explanations :

  • Dynamic Effects : Restricted rotation around the propoxy-methyl linker at low temperatures.
  • Diastereotopicity : Equivalent protons rendered nonequivalent by chiral centers (e.g., 2-methylpropoxy group).
    • Resolution : Variable-temperature NMR (VT-NMR) or NOESY experiments to probe conformational exchange .

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